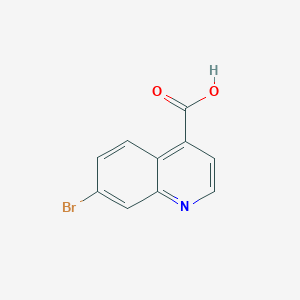

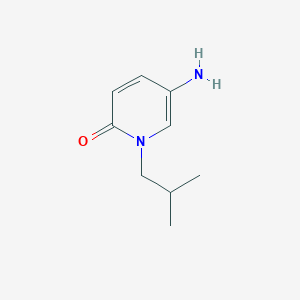

6-乙炔基喹喔啉

描述

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in the provided papers. For instance, the synthesis of 6-aminoquinolones with different substituents at the C-8 position was explored to study their antibacterial activities. The synthesis involved the introduction of ethyl or methoxy groups at the C-8 position, which was guided by quantitative structure-activity relationship (QSAR) studies . Another paper discusses the synthesis of 6-amino-8-methylquinolones, which showed enhanced antibacterial activity, particularly against Gram-positive bacteria . Additionally, the synthesis of naphthoquinone antibiotics was achieved through the reaction of a bromomethyl naphthoquinone derivative with triethylamine or ammonia .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The papers indicate that the presence of different substituents at specific positions on the quinoline nucleus can significantly affect their antibacterial properties. For example, the presence of a methyl group at the C-8 position coupled with an amino group at C-6 was found to be effective for enhancing antibacterial activity . The structure-activity relationship studies help in understanding the impact of molecular modifications on the efficacy of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are detailed in the papers. The preparation of ethoxyquin analogues involved multiple steps, including dilithiation, treatment with diethyl dichalcogenide, oxidation, borohydride reduction, and alkylation . The synthesis of 6-aminoquinolones required the introduction of different substituents at the C-8 position, which was achieved through specific synthetic routes tailored for each derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structures. The papers describe the antioxidant properties of ethoxyquin and its analogues, with ethoxyquin itself being the best inhibitor of azo-initiated peroxidation of linoleic acid . The antibacterial evaluation of 6-aminoquinolones revealed that the introduction of a methoxy group at the C-8 position resulted in compounds with good antibacterial activity, especially against gram-positive bacteria . The physical properties such as solubility, melting point, and stability of these compounds are not directly discussed in the papers but are inherently related to their chemical structures and substituents.

科学研究应用

光物理性质和电子结构

已合成和研究了6-乙炔基喹喔啉衍生物,例如2-取代的3-乙炔基喹喔啉,以了解它们的光物理性质。这些化合物表现出高荧光性能,并具有明显的发射溶剂致色性。通过DFT理论水平的计算进一步证实了它们的电子结构和光物理性质(Gers et al., 2014)。

抗氧化性质

与6-乙炔基喹喔啉密切相关的乙氧基喹啉被广泛用作动物饲料中的抗氧化剂,并显示出在保护脂质过氧化方面的潜力。乙氧基喹啉对各种代谢途径和线粒体功能的影响一直是研究的焦点(Reyes et al., 1995)。观察到乙氧基喹啉对线粒体呼吸链中的电子传递的抑制作用,特别影响NADH脱氢酶。

抗病毒应用

已合成并测试了喹喔啉衍生物的抗病毒活性。基于喹喔啉结构的化合物已显示出对各种病毒,包括HCMV(人类巨细胞病毒),具有强效活性,且细胞毒性低,选择性指数高(Elzahabi, 2017)。

神经保护能力

已对乙氧基喹啉衍生物,如6-乙氧基-2,2-戊二亚甲基-1,2-二氢喹啉,进行了神经保护能力的研究。研究表明,它们对脂质过氧化具有强效的抑制作用,并在各种脑神经退行性模型中显示出保护作用(Lockhart et al., 2001)。

高温热塑性应用

6-乙炔基喹喔啉也在材料科学领域进行了研究,特别是在高温热塑性材料中的应用。双(乙炔基喹喔啉)单体的开发展示了使用热固性增塑剂加工聚苯喹喔啉热塑性材料的可行性,突显了其在先进材料应用中的潜力(Kovar et al., 1977)。

抗抑郁疗法潜力

对从喹喔啉衍生的5-HT3受体拮抗剂N-正丁基-3-乙氧基喹啉-2-甲酰胺进行的研究表明其作为抗抑郁剂的潜力。该化合物在各种啮齿动物行为模型中表现出类抗抑郁效果,暗示其在精神医学中的潜在应用(Bhatt et al., 2013)。

化疗药物开发

6-乙炔基喹喔啉及其衍生物一直是化疗药物开发的焦点。这包括植物衍生化合物的发现和临床前开发以及它们的合成类似物,作为癌症治疗潜在临床试验候选药物(Lee, 2010)。

抗氧化剖析研究

已对乙氧基喹啉及其类似物的抗氧化剖析进行了研究,探索它们的链断裂抗氧化能力以及其催化还原过氧化氢的能力。这对它们在预防和治疗背景下的多功能特性具有重要意义(Kumar et al., 2007)。

安全和危害

属性

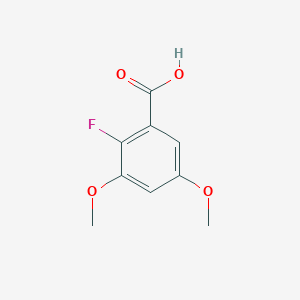

IUPAC Name |

6-ethynylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYDWUWZZBZOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594467 | |

| Record name | 6-Ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethynylquinoxaline | |

CAS RN |

442517-33-1 | |

| Record name | 6-Ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethynylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

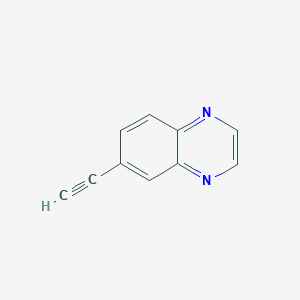

Q1: Why is it important to distinguish between the isomers of phenylquinoxalines, such as those containing the 6-ethynylquinoxaline moiety?

A1: The paper highlights that the presence of isomers in polyphenylquinoxalines affects their properties, particularly their crystallinity. [] Isomers, despite having the same molecular formula, can exhibit different physical and chemical properties due to variations in their three-dimensional structures. In the context of polymers like polyphenylquinoxalines, isomerism can influence chain packing, flexibility, and ultimately, the polymer's thermal and mechanical properties. Understanding the specific isomeric structure within these polymers is crucial for tailoring their properties for various applications.

Q2: How does the use of 13C NMR spectroscopy contribute to understanding the structure of 6-ethynylquinoxaline derivatives?

A2: The researchers utilized 13C NMR, specifically with isotopic enrichment using 13C-labeled starting materials, to unambiguously assign the structures of the synthesized isomers. [] 13C NMR provides information about the carbon backbone of a molecule. By analyzing the chemical shifts and coupling patterns observed in the 13C NMR spectra, researchers could differentiate between the carbon atoms in the 2- and 3- positions of the quinoxaline ring, thus definitively identifying each isomer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)